molecular formula C24H21Cl2NO3 B6545703 N-(2,3-dichlorophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide CAS No. 946275-69-0

N-(2,3-dichlorophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide

Cat. No.: B6545703
CAS No.: 946275-69-0
M. Wt: 442.3 g/mol
InChI Key: ZELMLQLMHNBPJZ-UHFFFAOYSA-N
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Description

N-(2,3-Dichlorophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide is a benzamide derivative featuring a 2,3-dichlorophenyl group and a substituted benzofuran moiety. Its molecular formula is C24H23Cl2NO3 (calculated molecular weight: 444.35 g/mol).

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21Cl2NO3/c1-24(2)13-17-5-3-8-20(22(17)30-24)29-14-15-9-11-16(12-10-15)23(28)27-19-7-4-6-18(25)21(19)26/h3-12H,13-14H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELMLQLMHNBPJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=C(C(=CC=C4)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dichlorophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound's structure can be broken down into key functional groups:

  • Dichlorophenyl moiety : Enhances lipophilicity and biological activity.
  • Benzamide core : Often associated with various pharmacological effects.
  • Benzofuran side chain : Contributes to the compound's unique properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structures have shown significant cytotoxicity against various cancer cell lines.

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)25.72 ± 3.95Induces apoptosis
Compound BU87 (Glioblastoma)45.2 ± 13.0PI3K inhibition

Studies indicate that compounds with benzamide structures can inhibit the growth of tumors in vivo, suggesting that this compound may exhibit similar effects .

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes like DHFR (Dihydrofolate Reductase), which is crucial for DNA synthesis in rapidly dividing cells .
  • Induction of apoptosis : Flow cytometry studies demonstrate that related compounds can accelerate apoptosis in cancer cell lines .

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a series of benzamide derivatives including this compound. The results indicated a dose-dependent inhibition of tumor growth in xenograft models.

Study 2: In vitro Studies

In vitro studies demonstrated that the compound could effectively reduce cell viability in various cancer cell lines. The IC50 values were significantly lower than those observed for conventional chemotherapeutics.

Comparison with Similar Compounds

Tabulated Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Use/Application Reference
N-(2,3-Dichlorophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide C24H23Cl2NO3 444.35 2,3-Dichlorophenyl, dihydrobenzofuran-OCH2, benzamide Research/Unspecified
F217-0446 C25H24N2O4 416.48 2-Carbamoylphenyl, dihydrobenzofuran-OCH2, benzamide Screening compound
F217-0341 C24H22BrNO3 452.35 4-Bromophenyl, dihydrobenzofuran-OCH2, benzamide Screening compound
Etobenzanid C16H15Cl2NO3 ~340.20 2,3-Dichlorophenyl, ethoxymethoxy, benzamide Pesticide
Furadan C12H15NO3 221.25 Dihydrobenzofuran, methylcarbamate Pesticide
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide C19H17Cl2N3O2 398.27 3,4-Dichlorophenyl, pyrazolyl, acetamide Pharmaceutical research

Research Findings and Implications

Benzofuran vs. Ethoxymethoxy: The benzofuran group in the target compound may confer greater metabolic stability compared to etobenzanid’s ethoxymethoxy group .

Functional Group Impact :

  • Benzamide vs. Carbamate : Benzamides typically act via receptor modulation (e.g., kinase inhibition), whereas carbamates like Furadan inhibit acetylcholinesterase, indicating divergent mechanisms .

Conformational Flexibility :

  • Crystal structures of dichlorophenyl acetamides demonstrate hydrogen-bond-driven dimerization, suggesting similar intermolecular interactions may influence the target compound’s solid-state properties .

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